Ácido 2-(MetoxiMetoxi)-5-(Trifluorometiltio)Fenilborónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

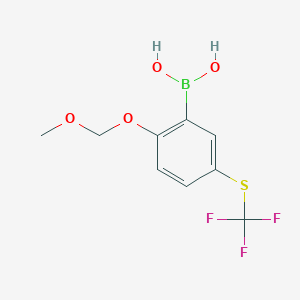

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is a boronic acid derivative characterized by the presence of a methoxymethoxy group and a trifluoromethylthio group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Aplicaciones Científicas De Investigación

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and agrochemicals due to its unique functional groups.

Mecanismo De Acción

Target of Action

Boronic acids and their esters are generally known to be valuable building blocks in organic synthesis .

Mode of Action

Boronic esters, in general, are known to undergo catalytic protodeboronation utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound’s involvement in the protodeboronation process suggests it may influence pathways related to alkene hydromethylation .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph .

Result of Action

The compound’s involvement in the protodeboronation process suggests it may contribute to the formation of new organic compounds .

Action Environment

The action, efficacy, and stability of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid can be influenced by environmental factors such as pH . The compound’s hydrolysis rate is considerably accelerated at physiological pH, which could impact its stability and efficacy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common approach is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts, solvents, and reaction conditions is tailored to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Compounds with reduced sulfur functionalities.

Substitution: Various substituted aromatic compounds.

Comparación Con Compuestos Similares

Phenylboronic acid: Lacks the methoxymethoxy and trifluoromethylthio groups, making it less versatile in certain applications.

2,4-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups, which can affect its reactivity and applications differently.

Pinacol boronic esters: These esters are commonly used in organic synthesis but have different stability and reactivity profiles compared to 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.

Uniqueness: The presence of both methoxymethoxy and trifluoromethylthio groups in 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid imparts unique chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.

Actividad Biológica

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

- Molecular Formula: C₁₃H₁₃F₃O₃S

- Molecular Weight: 304.31 g/mol

- Structure: The compound features a boronic acid moiety, which is known for its reactivity in organic synthesis and potential therapeutic applications.

Boronic acids, including 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, are recognized for their ability to interact with various biological targets. The primary mechanisms include:

- Catalytic Protodeboronation: This process allows the compound to influence biochemical pathways related to alkene hydromethylation, which may play a role in cancer cell proliferation and survival pathways.

- Interaction with Enzymes: Boronic acids can inhibit enzymes such as proteases and glycosidases, potentially leading to therapeutic effects against cancer and other diseases .

Anticancer Properties

Recent studies have indicated that 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid exhibits significant cytotoxic effects against various cancer cell lines. The compound's ability to inhibit key signaling pathways involved in cell growth makes it a candidate for further development in anticancer therapies.

Case Study:

In vitro assays demonstrated that the compound effectively reduced cell viability in breast and prostate cancer cell lines. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of established chemotherapeutics, suggesting a promising therapeutic index .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate moderate activity against bacterial strains such as Escherichia coli and Bacillus cereus, as well as antifungal activity against Candida albicans.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 50 | AN2690 | 75 |

| Bacillus cereus | 30 | Amphotericin B | 40 |

| Candida albicans | 100 | Fluconazole | 80 |

Applications in Research

The unique functional groups present in 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid make it an attractive building block for the synthesis of complex organic molecules. Its applications include:

- Organic Synthesis: Utilized in cross-coupling reactions to form carbon-carbon bonds, essential for constructing diverse molecular architectures.

- Boron Neutron Capture Therapy (BNCT): Investigated for its potential use in BNCT, a targeted cancer treatment that exploits the unique properties of boron compounds to selectively destroy tumor cells .

Propiedades

IUPAC Name |

[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BF3O4S/c1-16-5-17-8-3-2-6(18-9(11,12)13)4-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYHJHRNKQGYOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)SC(F)(F)F)OCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.